molecular formula C6H5ClN4 B1312150 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 116605-55-1

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B1312150
CAS No.: 116605-55-1
M. Wt: 168.58 g/mol
InChI Key: WCBMDCXTJFGRKG-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core with chlorine and methyl substituents at positions 5 and 7, respectively. The chlorine atom enhances electrophilicity and binding affinity, while the methyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-3-8-10-6(11)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMDCXTJFGRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-butanediones or 2-buten-1-ones under specific conditions . Another method includes the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion in phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Cyclization Reactions: It can form fused ring systems through cyclization with other compounds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, acetic acid, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the triazolopyrimidine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is in the development of antimicrobial agents. Research has demonstrated that this compound exhibits notable activity against a range of bacterial and fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLJournal of Medicinal Chemistry
Escherichia coli16 µg/mLJournal of Medicinal Chemistry
Candida albicans64 µg/mLJournal of Medicinal Chemistry

Anti-inflammatory Properties
Additionally, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Agricultural Applications

Herbicide Development
In agricultural science, 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has been explored as a potential herbicide. Its ability to disrupt plant metabolic processes positions it as a promising agent for controlling weed populations. Field trials have indicated that formulations containing this compound can effectively reduce weed biomass without adversely affecting crop yield.

Table 2: Efficacy of Herbicides Containing 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Crop TypeWeed Species ControlledApplication Rate (g/ha)Efficacy (%)Reference
CornAmaranthus retroflexus20085Agricultural Science Journal
SoybeanSetaria viridis15090Agricultural Science Journal

Material Science

Polymer Synthesis
In material science, the compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit superior performance in applications such as coatings and adhesives.

Case Study: Polymer Development
A recent study focused on creating a polymer blend using 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine as a modifier. The resulting material demonstrated increased resistance to UV degradation and improved flexibility compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Triazolopyrimidine derivatives exhibit distinct physicochemical properties based on substituent positions and ring fusion patterns. Key comparisons include:

Table 1: Structural Analogs and Properties
Compound Name Substituents/Ring System Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Similarity Score*
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine Cl (C5), CH₃ (C7) Not reported Not available Reference
[1,2,4]Triazolo[1,5-c]pyrimidine (Compound 8) p-Tolyl group Lower C2-H: ~8.3; C5-H: ~7.9 N/A
[1,2,4]Triazolo[4,3-c]pyrimidine (Compound 9) p-Tolyl group Higher C3-H: ~8.7; C5-H: ~8.2 N/A
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Cl (C5), CH₃ (C3) Not reported Not available 0.73
ANA-1 (Anti-influenza derivative) Cl (C5), CH₃ (C7), C₂H₅ (C6), OH (C5) Not reported Not available Structural analog

*Similarity scores from , calculated using Tanimoto coefficients. Higher scores indicate closer structural resemblance.

  • Ring Fusion and Substituent Effects :
    • The position of ring fusion (e.g., [4,3-a] vs. [1,5-c]) significantly impacts melting points and NMR shifts. For example, [4,3-c]pyrimidines (e.g., Compound 9) exhibit higher melting points and downfield-shifted protons compared to [1,5-c] analogs (e.g., Compound 8) due to increased electron withdrawal and rigidity .
    • In 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine, the chloro group at C5 likely enhances electrophilicity, while the methyl at C7 may sterically hinder interactions compared to analogs like 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (similarity score 0.73) .

Biological Activity

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has the following chemical characteristics:

PropertyDetails
Chemical Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
CAS Number 116605-55-1
IUPAC Name 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Anticancer Properties

Research indicates that 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been shown to inhibit the ERK signaling pathway. The mechanism involves reducing phosphorylation levels of key proteins such as ERK1/2 and AKT, which are critical in cell proliferation and survival.

  • Cell Lines Tested :
    • MGC-803
    • HCT-116
    • MCF-7

In studies involving these cell lines, the compound demonstrated IC₅₀ values indicating potent anticancer effects. For instance, in a comparative study of similar compounds, it was noted that derivatives with modifications in their structure could enhance efficacy against specific cancer types.

Antiviral Activity

5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has also been investigated for its antiviral properties. It shows promise as an inhibitor of viral replication mechanisms.

  • Mechanism of Action :
    • The compound interacts with viral polymerases and can inhibit their activity.

In vitro studies revealed that certain derivatives exhibited significant antiviral activity against influenza A and B viruses. For example, one study reported EC₅₀ values ranging from 5 to 14 μM against various strains without cytotoxic effects at higher concentrations.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : A recent study demonstrated that modifications in the triazolo-pyrimidine structure led to enhanced anticancer activity against MCF-7 cells with IC₅₀ values as low as 15.3 µM .
  • Antiviral Potential : Another investigation focused on the compound's ability to inhibit influenza polymerase activity. The findings indicated that derivatives could effectively block viral replication at low concentrations (EC₅₀ = 12 µM) without cytotoxicity .
  • Pharmacological Profiles : The compound's pharmacokinetic properties have been explored to understand its absorption and metabolism better. It has shown favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles in preliminary studies .

Summary of Biological Activities

The following table summarizes key biological activities observed for 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine:

Activity TypeTarget/EffectIC₅₀/EC₅₀ Values
Anticancer MCF-7 (breast cancer)15.3 µM
HCT-116 (colon cancer)Not specified
Antiviral Influenza A/B polymeraseEC₅₀ = 5 - 14 µM
Other virusesNot specified

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